molecular formula C11H14F3N B1521888 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1173241-51-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1521888
CAS No.: 1173241-51-4
M. Wt: 217.23 g/mol
InChI Key: ZIGRFQVTVOTIOG-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a chemical compound of high interest in medicinal and organic chemistry research. This compound is primarily utilized as a key chiral intermediate in the synthesis and development of novel pharmaceutical agents . Its specific structural properties, particularly the trifluoromethyl group on the phenyl ring, are known to enhance binding affinity to certain biological receptors, making it a valuable scaffold in the design of compounds with potential pharmacological activity . Research applications are predominantly focused on the central nervous system (CNS), where this amine and its enantiomers, such as the (R)-isomer available as a hydrochloride salt (CAS# 1391423-72-5), are studied for their role in modulating neurotransmitter activity . This makes it a significant building block in projects aimed at discovering new therapeutic candidates for conditions such as depression and anxiety . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for any form of human consumption. Researchers should note that the hydrochloride salt form has a molecular formula of C11H15ClF3N and a molecular weight of 253.69 g/mol . Appropriate safety precautions must be observed during handling; the material may be harmful if swallowed and may cause skin and eye irritation .

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGRFQVTVOTIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173241-51-4
Record name 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.

Mode of Action

this compound interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.

Pharmacokinetics

Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine, often referred to as a trifluoromethyl-substituted phenylpropylamine, has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This compound is structurally related to various psychoactive agents and is being investigated for its potential therapeutic applications, especially in treating mood disorders.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the serotonin reuptake transporter (SERT). This inhibition leads to increased serotonergic neurotransmission, which is crucial for mood regulation and can potentially alleviate symptoms associated with depression and anxiety disorders.

Interaction with Biological Targets

Research indicates that this compound interacts with multiple biological targets, predominantly focusing on serotonin pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more effectively and engage with intracellular targets .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
N-Methyl-4-(trifluoromethyl)phenylpropan-1-amineC11H14F3NLacks the methyl group on the second carbon
2-Methyl-1-[4-chlorophenyl]propan-1-amineC11H14ClNContains a chlorine atom instead of fluorine
3-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amineC11H14F3NDifferent position of the methyl group on the propanamine chain

The variations in biological activity among these compounds can be attributed to differences in their functional groups and molecular structures, particularly the influence of the trifluoromethyl group on pharmacological properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, a study focusing on its antichlamydial activity demonstrated that derivatives containing the trifluoromethyl group exhibited significant effects against Chlamydia species. In contrast, analogs lacking this substituent showed minimal activity, underscoring the importance of electron-withdrawing groups in enhancing biological efficacy .

Moreover, another investigation into its central nervous system modulation revealed interactions with neurotransmitter systems, suggesting that this compound could serve as a lead compound in developing new treatments for mood disorders.

Toxicology and Safety Profile

While exploring its therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary toxicity assessments indicate that while it shows promise as a pharmacological agent, further studies are necessary to evaluate its long-term effects and potential side effects in clinical settings .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 227.23 g/mol
  • Functional Groups : Trifluoromethyl group, secondary amine

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Chemistry

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can lead to the formation of ketones or carboxylic acids.
  • Reduction : Converts to alcohols or secondary amines.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : Interacts with receptors such as serotonin transporters, suggesting antidepressant properties.

Case Study: Antidepressant Effects

Research indicates that this compound acts on serotonin transporters, leading to increased serotonergic neurotransmission. This mechanism suggests potential therapeutic applications in treating mood disorders.

Medicine

The compound is explored for its therapeutic potential in various medical conditions:

  • Antidepressant Applications : Due to its action on serotonin reuptake, it may alleviate symptoms of depression and anxiety disorders.
  • Analgesic Properties : Interaction with calcitonin gene-related peptide (CGRP) receptors indicates potential use in pain management.

Case Study: Analgesic Properties

Studies have shown that compounds with similar structures exhibit analgesic effects through CGRP receptor modulation, which could lead to new pain management therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Agrochemicals : Its stability and reactivity make it suitable for developing pesticides and herbicides.
  • Polymers and Specialty Chemicals : The compound's unique properties contribute to advanced materials used in coatings and plastics.

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

  • 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c): This isomer places the trifluoromethyl group at the meta position on the phenyl ring. It exhibits distinct NMR characteristics, including a multiplet at δ 7.66–7.45 ppm for aromatic protons and a methyl doublet at δ 1.50 ppm. Its molecular ion (m/z 204.43) differs slightly from the calculated mass (204.09) .
  • 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) :
    This compound shares the meta-trifluoromethylphenyl group but has a quaternary carbon (methyl branching at the amine-bearing carbon). Such branching may enhance metabolic stability due to reduced enzymatic accessibility .

Branching and Amine Position Variations

  • 2-[4-(Trifluoromethyl)phenyl]propan-2-amine: The amine group is located at the second carbon (propan-2-amine), creating a symmetrical structure. This compound’ hydrochloride salt (CAS 1081-78-3) is used in chiral resolution studies. Its LogP value (undisclosed) likely differs due to altered hydrophobicity from branching .

Functional Group Modifications

  • 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2): Replacing the trifluoromethyl group with fluoro and methyl substituents introduces electronic and steric changes.
  • 3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine :
    The methoxy group at the third carbon introduces polarity, altering solubility and hydrogen-bonding capacity. This modification is relevant for tuning pharmacokinetic properties .

Enantiomeric Forms and Salts

  • (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: The hydrochloride salt improves aqueous solubility, critical for in vivo applications. Chiral separation methods (e.g., Chiralpak IA column with hexane/iso-propanol mobile phases) are required to isolate enantiomers, as stereochemistry significantly impacts biological activity .

Patent and Application Landscape

  • 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is cited in 5 patents, primarily in calcium channel inhibitor research .
  • Propan-2-yl derivatives (e.g., (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine) dominate with 42 patents, suggesting broader therapeutic exploration .

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with 2-Methylpropan-1-amine

Overview:
The primary synthetic route to 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine involves reductive amination, where 4-(trifluoromethyl)benzaldehyde is reacted with 2-methylpropan-1-amine under reducing conditions to form the target amine.

Reaction Conditions:

  • Starting materials: 4-(trifluoromethyl)benzaldehyde and 2-methylpropan-1-amine
  • Reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride (commonly used for reductive aminations due to mildness and selectivity)
  • Solvents: Methanol or ethanol are typical solvents, providing good solubility and reaction medium
  • Temperature: Typically 0°C to 25°C to control reaction rate and minimize side reactions
  • Reaction time: Several hours (4-24 hours) depending on scale and conditions

Mechanism:

  • Formation of an imine intermediate from the aldehyde and amine
  • Reduction of the imine to the secondary amine by the reducing agent

Industrial Considerations:

  • Continuous flow reactors may be employed for scale-up to improve efficiency and control
  • Purification often involves recrystallization or chromatography to achieve high purity

Catalytic Hydrogenation of Schiff Base Intermediates

Alternative Method:
A related method involves first forming a Schiff base (imine) from the aldehyde and amine, followed by catalytic hydrogenation using a metal catalyst under hydrogen pressure.

Key Points:

  • Metal catalysts such as palladium on carbon or Raney nickel are used
  • Hydrogen pressure typically ranges from 1 to 10 atm
  • Solvents such as methanol or toluene can be employed
  • Reaction temperatures vary from ambient to 50°C

This method is advantageous for high stereoselectivity and is scalable for industrial synthesis.

Related Synthetic Processes from Patent Literature

Though direct preparation methods for this compound are limited in public patents, analogous processes for related compounds provide insight:

Step Description Conditions Notes
1 Conversion of amine salts to free amine Mild heating (35-45°C), filtration, washing Ensures purity of amine starting material
2 Reaction of amine with trifluoromethyl-substituted aldehydes Organic solvents (methanol, toluene), 25-35°C Formation of imine intermediate
3 Reduction of imine to amine Metal catalyst under hydrogen pressure, 25-80°C Yields target amine with high purity (>99.9% by HPLC)
4 Salt formation (e.g., hydrochloride) Treatment with acid in ethyl acetate, 15-20°C Enhances stability and crystallinity

This approach is exemplified in the preparation of cinacalcet analogs bearing trifluoromethylphenyl groups.

Nucleophilic Aromatic Substitution (Less Common for This Compound)

In some related compounds, nucleophilic substitution reactions on 1-chloro-4-(trifluoromethyl)benzene with amines in the presence of strong bases (e.g., sodium hydroxide or potassium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO) have been used to form aryl amines.

Key Parameters:

  • Temperature range: 80-110°C
  • Reaction time: 4-20 hours
  • Base molar excess: ≥30%
  • Work-up involves aqueous extraction, organic phase separation, and crystallization of acid addition salts

While this method is more typical for phenoxypropylamines, it illustrates the versatility of trifluoromethyl-substituted aromatic amine synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive Amination 4-(Trifluoromethyl)benzaldehyde + 2-methylpropan-1-amine Sodium cyanoborohydride, MeOH, 0-25°C Mild, selective, scalable Requires careful control of pH and temperature
Catalytic Hydrogenation Schiff base from aldehyde and amine Pd/C or Raney Ni, H2 pressure, MeOH/toluene, 25-50°C High stereoselectivity, industrial scale Requires hydrogenation setup
Nucleophilic Aromatic Substitution 1-Chloro-4-(trifluoromethyl)benzene + amine KOH or NaOH, DMSO, 80-110°C Simple reagents, good yields Limited to certain amine types, harsher conditions

Research Findings and Analytical Data

  • Purity: Preparations typically achieve >99% purity as confirmed by HPLC analysis.
  • Yields: Reductive amination and catalytic hydrogenation methods provide yields ranging from 80% to 95%.
  • Physical Properties: The compound is often isolated as a free base or as a hydrochloride salt, which crystallizes with melting points consistent with literature values.
  • Stereochemistry: When chiral amines are used, enantiomerically enriched products can be obtained, important for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reductive amination of 4-(trifluoromethyl)benzaldehyde with 2-methylpropan-1-amine. Key steps include:

  • Reductive Amination: Use of sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH (acidic, pH ~6) to stabilize the intermediate imine .
  • Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions like over-reduction .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (70–85%) are achieved by iterative adjustments to stoichiometry and reaction time .

Q. How is the compound characterized structurally using modern spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The trifluoromethyl (CF₃) group induces deshielding in adjacent aromatic protons (δ 7.5–8.0 ppm). The methyl group on the amine-bearing carbon appears as a triplet (δ 1.2–1.5 ppm) due to coupling with adjacent CH2 .
    • ¹³C NMR: The CF₃ carbon resonates at ~125 ppm (quartet, J = 270–280 Hz), while the quaternary carbon attached to the amine appears at ~55 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 232.1 (calculated for C₁₁H₁₃F₃N: 232.10) .
  • X-ray Crystallography: Resolves stereochemical ambiguity; the amine group adopts a staggered conformation relative to the aromatic ring .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity, and what methods are used to resolve enantiomers?

Methodological Answer:

  • Enantiomer-Specific Bioactivity: The (R)-enantiomer shows 3–5× higher binding affinity to serotonin receptors compared to the (S)-form, as demonstrated in radioligand displacement assays .
  • Resolution Techniques:
    • Chiral HPLC: Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase achieves baseline separation (α = 1.2) .
    • Kinetic Resolution: Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted (ee >98%) .
  • Contradiction Note: Discrepancies in reported enantiomeric activity ratios (e.g., 3:1 vs. 5:1) may arise from differences in receptor subtypes or assay conditions .

Q. What strategies are employed to address discrepancies in bioactivity data across different studies involving this compound?

Methodological Answer:

  • Source Validation: Cross-check compound purity (≥95% by HPLC) and stereochemical integrity (via optical rotation or CD spectroscopy) to rule out batch variability .
  • Assay Standardization:
    • Receptor Binding Assays: Use uniform cell lines (e.g., HEK293 expressing 5-HT₁A receptors) and buffer conditions (pH 7.4, 25°C) to minimize variability .
    • Statistical Analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration, incubation time) .
  • Meta-Analysis: Aggregate data from ≥10 independent studies to identify trends (e.g., logP >2 correlates with increased CNS penetration) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Use Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with metabolic stability (CYP3A4 oxidation rates) .
  • Molecular Dynamics (MD): Simulate blood-brain barrier (BBB) permeability; the CF₃ group enhances lipophilicity (logP = 2.8) but may reduce aqueous solubility (0.5 mg/mL) .
  • Docking Studies: AutoDock Vina predicts hydrogen bonding between the amine group and Asp116 of the target receptor (ΔG = −9.2 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine

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